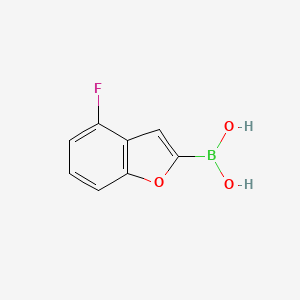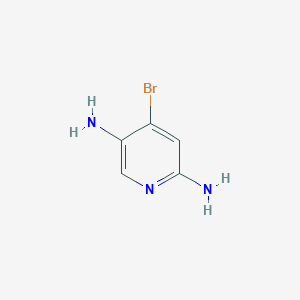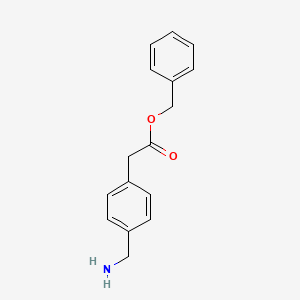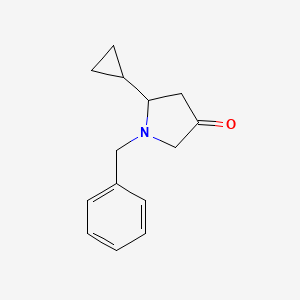
1-Benzyl-5-cyclopropylpyrrolidin-3-one
Vue d'ensemble
Description
1-Benzyl-5-cyclopropylpyrrolidin-3-one, also known as 1-benzyl-5-cyclopropylpyrrolidine-3-one, is a cyclic amide derivative of pyrrolidine. It is a compound that has been studied for its potential use in scientific research and lab experiments.
Applications De Recherche Scientifique
Stereoselective Synthesis
One of the primary applications of derivatives similar to "1-Benzyl-5-cyclopropylpyrrolidin-3-one" is in the field of stereoselective synthesis. For instance, compounds like 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione have been synthesized towards natural bioactive compounds such as zopfiellamide A. These compounds undergo stereoselective reduction using sodium borohydride in combination with selected metal chlorides, highlighting their role in the synthesis of stereochemically complex molecules (Jumali et al., 2017).
Polymerization and Material Science
In material science, derivatives have been synthesized and homopolymerized under free radical conditions to study their configurational microstructure. For example, N-Benzyl-3-methylenepyrrolidin-2-one has been homopolymerized to investigate its isotactic with minor syndiotacticity properties, which are significant for understanding polymer materials' physical properties (Neuhaus & Ritter, 2015).
Neuroleptic Activity
The neuroleptic activity of benzamides, including compounds structurally related to "1-Benzyl-5-cyclopropylpyrrolidin-3-one," has been explored for their potential as neuroleptics. These studies involve the synthesis and evaluation of their inhibitory effects on stereotyped behavior in rats, indicating their significance in developing new treatments for psychosis (Iwanami et al., 1981).
Cytotoxic Evaluation
Research into the cytotoxic evaluation of α-Alkylidene-γ-lactones and lactams, including pyrrolidinone derivatives, demonstrates their potential in cancer therapy. These studies show how structural variations in these compounds can impact their cytotoxic activity against various cancer cell lines, providing a pathway for new anticancer drugs (Janecki et al., 2005).
Chemical Transformations
The chemical transformations of 3-aminopyrrolidin-2-ones, which share a functional group similarity with "1-Benzyl-5-cyclopropylpyrrolidin-3-one," reveal their versatility in reacting with other chemicals to produce a wide range of compounds. These transformations can lead to the synthesis of azomethines and N-substituted 3-aminopyrrolidin-2-ones, underlining the compound's utility in organic synthesis (Kostyuchenko et al., 2009).
Propriétés
IUPAC Name |
1-benzyl-5-cyclopropylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13-8-14(12-6-7-12)15(10-13)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJDOHIJSQTSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




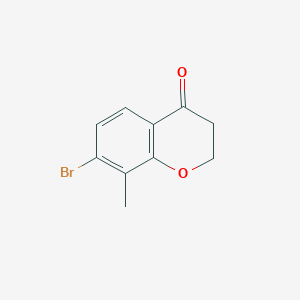
![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)


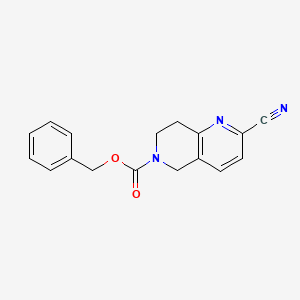
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)


